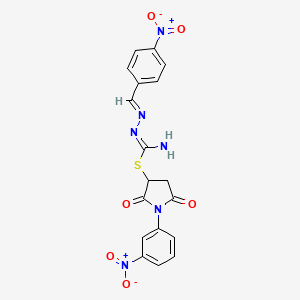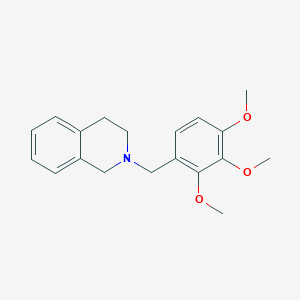![molecular formula C13H19N3O4 B5723798 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol, also known as MNMP, is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol. One area of interest is its potential as a treatment for diabetes. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to improve glucose metabolism and insulin sensitivity in animal studies, suggesting that it may have therapeutic potential for diabetes. Another area of interest is its potential as an anti-inflammatory agent. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been found to have anti-inflammatory effects in animal studies, and further research is needed to determine its potential for treating inflammatory diseases in humans.
Conclusion
In conclusion, 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol involves the reaction of 2-methoxy-4-nitrophenol with 4-methylpiperazine and formaldehyde. This reaction produces 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol as a yellow crystalline solid. The purity of the compound can be determined through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its potential as an anti-cancer agent. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)13(17)12(8-10)20-2/h7-8,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZTMZBLFXEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)


![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)


![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
